

"1-(1H-Benzo[d]triazol-1-yl)octan-1-one" physical properties

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Compound of Interest

Compound Name: 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one

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Technical Guide: 1-(1H-Benzo[d]triazol-1-yl)octan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a chemical compound belonging to the family of N-acylbenzotriazoles. These compounds are recognized for their utility as stable and versatile acylating agents in organic synthesis. The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the acyl group to various nucleophiles under mild conditions. This technical guide provides a summary of the known physical properties of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. Due to a lack of available data in the public domain, this guide does not cover biological activities or signaling pathways.

Physical and Chemical Properties

The physical and chemical data for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one are summarized in the table below. This information is compiled from various chemical suppliers and databases.

Property	Value	Source
CAS Number	58068-80-7	[1] [2]
Molecular Formula	C ₁₄ H ₁₉ N ₃ O	[1] [2]
Molecular Weight	245.32 g/mol	[2]
IUPAC Name	1-(1H-benzo[d][3][4][5]triazol-1-yl)octan-1-one	[1]
Synonyms	1-Octanoylbenzotriazole, N-Octanoylbenzotriazole, 1-(1-Oxoctyl)-1H-benzotriazole	[2] [6]
Physical State	Liquid	[1]
Purity	98%	[1]
Canonical SMILES	CCCCCCCC(=O)N1N=NC2=C C=CC=C21	[1]
InChI	InChI=1S/C14H19N3O/c1-2-3-4-5-6-11-14(18)17-13-10-8-7-9-12(13)15-16-17/h7-10H,2-6,11H2,1H3	[2]

Experimental Protocols

The synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one can be achieved through the acylation of benzotriazole with octanoyl chloride or by a one-pot reaction from octanoic acid. The latter is often preferred due to the avoidance of handling acyl chlorides. The following protocol is based on established methods for the synthesis of N-acylbenzotriazoles.[\[3\]](#)[\[4\]](#)

One-Pot Synthesis from Octanoic Acid

This procedure describes the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one from octanoic acid, benzotriazole, and thionyl chloride in dichloromethane.

Materials:

- Octanoic acid
- 1H-Benzotriazole
- Thionyl chloride (SOCl_2)
- Dichloromethane (CH_2Cl_2), anhydrous
- Magnetic stirrer
- Round-bottom flask
- Dropping funnel
- Ice bath
- Rotary evaporator
- Standard laboratory glassware

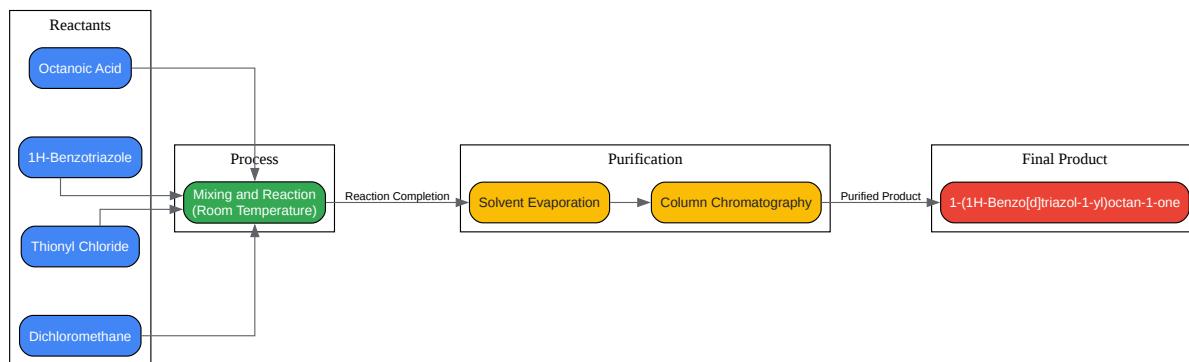
Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 1H-Benzotriazole in anhydrous dichloromethane.
- Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride to the stirred solution.
- Addition of Octanoic Acid: To this mixture, add a solution of octanoic acid in anhydrous dichloromethane dropwise using a dropping funnel.
- Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-(1H-Benzod[d]triazol-1-yl)octan-1-one as a liquid.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the one-pot synthesis of 1-(1H-Benzod[d]triazol-1-yl)octan-1-one from octanoic acid.



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Synthetic workflow for 1-(1H-Benzod[d]triazol-1-yl)octan-1-one.

Conclusion

This technical guide provides the available physical properties and a detailed, plausible experimental protocol for the synthesis of 1-(1H-Benzod[d]triazol-1-yl)octan-1-one. The lack of information on its biological activity highlights an area for future research. The provided synthetic methodology is robust and based on well-established procedures for analogous

compounds, offering a reliable starting point for its preparation in a laboratory setting. Researchers and drug development professionals can utilize this information for the synthesis and further investigation of this and related N-acylbenzotriazole compounds.

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